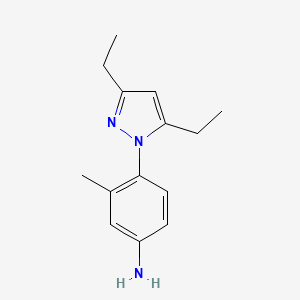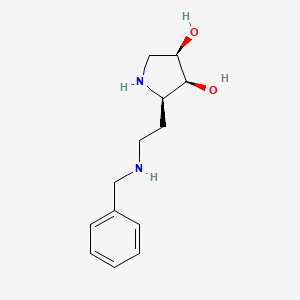![molecular formula C28H25NO B12901825 Isoxazolidine, 3-[1,1'-biphenyl]-4-yl-2-(3-methylphenyl)-5-phenyl- CAS No. 629643-11-4](/img/structure/B12901825.png)
Isoxazolidine, 3-[1,1'-biphenyl]-4-yl-2-(3-methylphenyl)-5-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-([1,1’-biphenyl]-4-yl)-5-phenyl-2-(m-tolyl)isoxazolidine is a complex organic compound belonging to the class of isoxazolidines. Isoxazolidines are five-membered heterocyclic compounds containing nitrogen and oxygen atoms. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-([1,1’-biphenyl]-4-yl)-5-phenyl-2-(m-tolyl)isoxazolidine typically involves a [3 + 2] cycloaddition reaction. One common method includes the reaction of nitrosoarenes with alkenes or alkynes. For instance, a catalyst-free three-component reaction involving nitrosoarenes, haloalkynes, and maleimides can be employed . This reaction proceeds via a 1,2-halo migration and cycloaddition cascade, providing an efficient and environmentally benign route to isoxazolidines.
Industrial Production Methods
Industrial production of isoxazolidines often involves scalable and cost-effective methods. One-pot three-component reactions using readily available starting materials such as diazo compounds, nitrosoarenes, and alkenes have been developed . These methods offer high yields, excellent functional group compatibility, and regio- and diastereoselectivity, making them suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3-([1,1’-biphenyl]-4-yl)-5-phenyl-2-(m-tolyl)isoxazolidine can undergo various chemical reactions, including:
Oxidation: Isoxazolidines can be oxidized to form isoxazoles.
Reduction: Reduction of isoxazolidines can lead to the formation of amines.
Substitution: Isoxazolidines can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Isoxazoles
Reduction: Amines
Substitution: Substituted isoxazolidines
Wissenschaftliche Forschungsanwendungen
3-([1,1’-biphenyl]-4-yl)-5-phenyl-2-(m-tolyl)isoxazolidine has several applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for their potential use in drug development due to their ability to interact with various biological targets.
Industry: Utilized in the production of agrochemicals and other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of 3-([1,1’-biphenyl]-4-yl)-5-phenyl-2-(m-tolyl)isoxazolidine involves its interaction with specific molecular targets. Isoxazolidines can act as inhibitors of enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific biological target and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoxazoles: Similar in structure but contain an oxygen atom in place of the nitrogen atom in the isoxazolidine ring.
Oxazolidines: Five-membered rings containing both nitrogen and oxygen atoms, but with different substitution patterns.
Isoxazolines: Unsaturated analogues of isoxazolidines, containing a double bond in the ring.
Uniqueness
3-([1,1’-biphenyl]-4-yl)-5-phenyl-2-(m-tolyl)isoxazolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
629643-11-4 |
|---|---|
Molekularformel |
C28H25NO |
Molekulargewicht |
391.5 g/mol |
IUPAC-Name |
2-(3-methylphenyl)-5-phenyl-3-(4-phenylphenyl)-1,2-oxazolidine |
InChI |
InChI=1S/C28H25NO/c1-21-9-8-14-26(19-21)29-27(20-28(30-29)25-12-6-3-7-13-25)24-17-15-23(16-18-24)22-10-4-2-5-11-22/h2-19,27-28H,20H2,1H3 |
InChI-Schlüssel |
STAPOHCBRJJQLB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)N2C(CC(O2)C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(1-Benzofuran-2-carbonyl)amino]butanoic acid](/img/structure/B12901749.png)
![3-(4-methylphenyl)-5-[(E)-prop-1-enyl]-1,2-oxazole](/img/structure/B12901752.png)
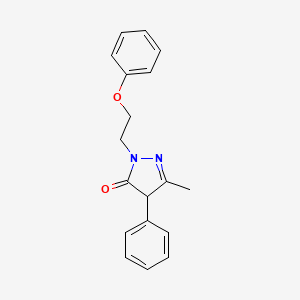
![(3aR,4S,6R,6aR)-6-[6-(dimethylamino)purin-9-yl]-4-(hydroxymethyl)-3a,4,6,6a-tetrahydro-3H-furo[2,3-c]furan-2-one](/img/structure/B12901771.png)
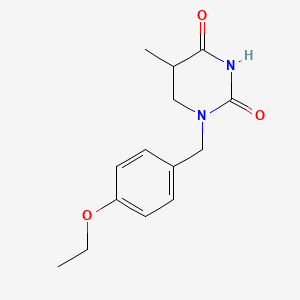
![2-(2-Methoxyphenyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B12901784.png)
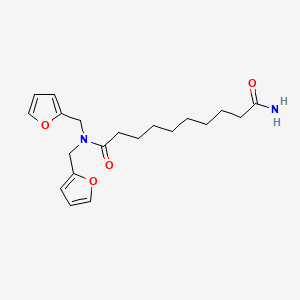
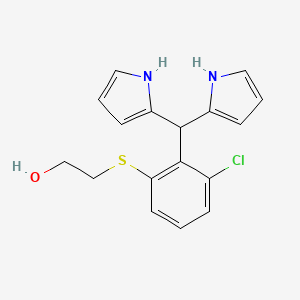
![8-Quinolinol, 5,5'-[1,3-propanediylbis(iminomethylene)]bis-](/img/structure/B12901806.png)

![2-((3-Chloropropyl)thio)benzo[d]oxazole](/img/structure/B12901815.png)
